A Comprehensive Technical Guide to Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid: A Key Building Block in Modern Peptide Science
A Comprehensive Technical Guide to Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid: A Key Building Block in Modern Peptide Science
For Immediate Release
[City, State] – January 21, 2026 – In the landscape of innovative peptide therapeutics and drug discovery, the strategic incorporation of unnatural amino acids is paramount for enhancing stability, modulating bioactivity, and refining pharmacokinetic profiles. Among these crucial building blocks is Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized derivative that offers unique steric and electronic properties to medicinal chemists and peptide scientists. This technical guide provides an in-depth exploration of its core attributes, synthesis, and application in solid-phase peptide synthesis (SPPS), serving as an essential resource for researchers at the forefront of peptide-based drug development.
Core Compound Identification and Properties
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a non-proteinogenic amino acid derivative distinguished by an ethoxy group on the beta-carbon of the butanoic acid backbone. This modification, coupled with the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, renders it a valuable asset for extending the chemical diversity of synthetic peptides.
Table 1: Physicochemical Properties of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
| Property | Value | Source |
| CAS Number | 1279034-29-5 | [1] |
| Molecular Formula | C₂₁H₂₃NO₅ | [1] |
| Molecular Weight | 369.42 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | Typically ≥95% by HPLC | [2] |
| Storage Conditions | 4°C, sealed in a dry environment | [2] |
Strategic Importance in Peptide Synthesis and Drug Discovery
The introduction of unnatural amino acids like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a cornerstone of modern drug discovery, enabling the development of peptides with improved therapeutic potential.[3] The ethoxy side chain can introduce subtle yet significant changes to a peptide's conformation and binding affinity, potentially leading to enhanced target specificity and reduced off-target effects. Furthermore, the modification can confer resistance to enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based drugs.[3]
The Fmoc protecting group is central to the widely adopted solid-phase peptide synthesis (SPPS) methodology.[4] Its base-lability allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups, a fundamental principle of Fmoc-SPPS.[4]
Synthesis and Quality Control
While a specific, detailed synthesis protocol for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid from readily available starting materials is not extensively documented in publicly accessible literature, its synthesis can be conceptually approached through established organic chemistry transformations. A plausible synthetic route would involve the stereoselective synthesis of the (2S,3S)-2-amino-3-ethoxybutanoic acid core, followed by the protection of the alpha-amino group with an Fmoc reagent.
The synthesis of the core amino acid could potentially be achieved through modifications of known procedures for threonine derivatives, such as etherification of the hydroxyl group of a suitably protected threonine precursor.[5] The subsequent Fmoc protection is a standard procedure in peptide chemistry, typically involving the reaction of the free amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base.[6]
Diagram 1: Conceptual Synthetic Pathway
Caption: Conceptual overview of the synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
Rigorous quality control is imperative to ensure the suitability of this building block for peptide synthesis. High-purity Fmoc-amino acids are critical for achieving high peptide yields and simplifying purification.[4] Standard analytical techniques for quality assessment include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and stereochemistry.
Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. The process involves two key steps: Fmoc deprotection and coupling of the subsequent amino acid.
Diagram 2: Fmoc-SPPS Cycle for Incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.
Experimental Protocol: Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the resin-bound peptide is a critical step to allow for the subsequent coupling reaction.
Step-by-Step Methodology:
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin.[7]
-
Incubation: The reaction mixture is agitated at room temperature for a specified period, typically 5-20 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the released dibenzofulvene-piperidine adduct.
-
Washing: The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove all traces of piperidine and the dibenzofulvene adduct.[7]
Causality and Self-Validation: The use of a secondary amine base like piperidine is crucial for the beta-elimination mechanism that cleaves the Fmoc group.[4] The thorough washing is a self-validating step; residual piperidine can neutralize the incoming activated amino acid in the subsequent coupling step, leading to incomplete coupling and truncated peptide sequences.
Experimental Protocol: Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid
Once the N-terminal Fmoc group of the resin-bound peptide is removed, the next amino acid in the sequence, in this case, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, is introduced.
Step-by-Step Methodology:
-
Activation: In a separate vessel, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation methods involve the use of a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[7]
-
Coupling Reaction: The activated amino acid solution is added to the deprotected peptide-resin.
-
Incubation: The reaction is allowed to proceed with agitation for 1-2 hours at room temperature. For sterically hindered amino acids, longer coupling times or the use of more potent coupling reagents may be necessary.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
Expertise and Trustworthiness: The choice of coupling reagent and reaction conditions is critical for efficient peptide bond formation, especially with non-natural or sterically hindered amino acids. The pre-activation step ensures the formation of a highly reactive species that readily acylates the free N-terminal amine of the growing peptide chain. Monitoring the completion of the coupling reaction, for instance, using a colorimetric test like the Kaiser test, is a self-validating measure to ensure the fidelity of the peptide sequence.
Conclusion and Future Outlook
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid represents a valuable tool in the arsenal of peptide chemists and drug discovery professionals. Its unique structural features offer opportunities to fine-tune the properties of peptide-based therapeutics. The well-established protocols of Fmoc-SPPS provide a robust framework for its incorporation into novel peptide sequences. As the demand for more sophisticated and effective peptide drugs continues to grow, the exploration and application of such specialized building blocks will undoubtedly play a pivotal role in advancing the field.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-311.
- Google Patents. (2013). CN103450040A - Synthesis method of D-threonine.
- Angell, Y. L., et al. (2007). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. The Journal of Organic Chemistry, 72(21), 8103-8106.
- Lee, Y. U., et al. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. Journal of the American Chemical Society, 145(4), 2469-2477.
- Sureshbabu, V. V., et al. (2007). Improved synthesis of D-allothreonine derivatives from L-threonine. Tetrahedron: Asymmetry, 18(12), 1471-1476.
- Bofill, J. M., et al. (2003). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 103(9), 3715-3754.
- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 9(1), 36-46.
- Amblard, M., et al. (2006). Overview of Custom Peptide Synthesis. Methods in Molecular Biology, 339, 91-106.
- Kitani, S., et al. (2020). Biosynthesis of the Threonine-Derived Ethephon and Its Application for Fruit Ripening. Journal of Agricultural and Food Chemistry, 68(47), 13384-13391.
- AAPPTec, LLC. (n.d.).
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7589.
- Li, X., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(16), 6353-6358.
-
Howei Pharm. (n.d.). CAS 1279034-29-5 C21H23NO5 Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Threonine. Retrieved from [Link]
- Sigma-Aldrich. (2024).
-
Anaspec. (n.d.). Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid [anaspec.com]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 7. chem.uci.edu [chem.uci.edu]
